4-Fluoroeticlopride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

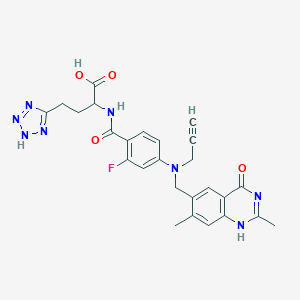

4-Fluoroeticlopride is a chemical compound that is used in scientific research to study the dopamine D2 receptor in the brain. It is a derivative of eticlopride, which is a selective dopamine D2 receptor antagonist. 4-Fluoroeticlopride has a fluorine atom attached to the phenyl ring of the eticlopride molecule, which enhances its binding affinity to the dopamine D2 receptor.

Mécanisme D'action

4-Fluoroeticlopride binds to the dopamine D2 receptor with high affinity and selectivity. It acts as a competitive antagonist, blocking the binding of dopamine to the receptor. This leads to a decrease in the activation of the dopamine D2 receptor signaling pathway, which results in a decrease in dopamine-mediated neurotransmission.

Effets Biochimiques Et Physiologiques

The biochemical and physiological effects of 4-Fluoroeticlopride depend on the dose and duration of exposure. In general, 4-Fluoroeticlopride has been shown to decrease dopamine-mediated neurotransmission in the brain. This can lead to changes in behavior, mood, and movement. In animal studies, 4-Fluoroeticlopride has been shown to induce catalepsy, a state of immobility and rigidity.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 4-Fluoroeticlopride in lab experiments include its high affinity and selectivity for the dopamine D2 receptor, which allows for precise manipulation of dopamine-mediated neurotransmission. Additionally, 4-Fluoroeticlopride is relatively stable and easy to synthesize.

The limitations of using 4-Fluoroeticlopride in lab experiments include its potential toxicity and side effects, as well as the need for specialized equipment and expertise to handle and administer the compound. Additionally, 4-Fluoroeticlopride may not be suitable for studying other aspects of dopamine signaling, such as dopamine release or uptake.

Orientations Futures

Possible future directions for research on 4-Fluoroeticlopride include:

1. Studying the effects of chronic exposure to 4-Fluoroeticlopride on dopamine-mediated neurotransmission and behavior.

2. Investigating the potential therapeutic applications of 4-Fluoroeticlopride in neurological and psychiatric disorders.

3. Developing new derivatives of 4-Fluoroeticlopride with enhanced affinity and selectivity for the dopamine D2 receptor.

4. Using 4-Fluoroeticlopride in combination with other compounds to study complex interactions between neurotransmitter systems.

5. Developing new methods for administering 4-Fluoroeticlopride, such as microinjection or transdermal delivery, to improve its utility in lab experiments.

In conclusion, 4-Fluoroeticlopride is a valuable tool for studying the dopamine D2 receptor in the brain. Its high affinity and selectivity make it a useful compound for manipulating dopamine-mediated neurotransmission. However, caution should be taken when handling and administering 4-Fluoroeticlopride, and further research is needed to fully understand its potential applications and limitations.

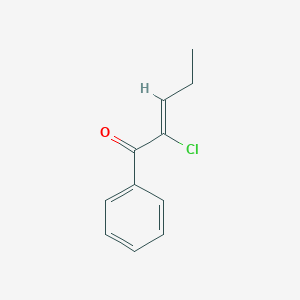

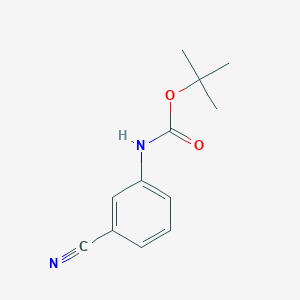

Méthodes De Synthèse

The synthesis of 4-Fluoroeticlopride involves the reaction of eticlopride with a fluorinating reagent, such as N-fluorobenzenesulfonimide (NFSI) or diethylaminosulfur trifluoride (DAST). The reaction takes place in the presence of a base, such as potassium carbonate or sodium hydride, and a solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is purified by column chromatography or recrystallization.

Applications De Recherche Scientifique

4-Fluoroeticlopride is used in scientific research to study the dopamine D2 receptor in the brain. The dopamine D2 receptor is a G protein-coupled receptor that is involved in the regulation of mood, motivation, reward, and movement. Dysfunction of the dopamine D2 receptor has been implicated in various neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction.

Propriétés

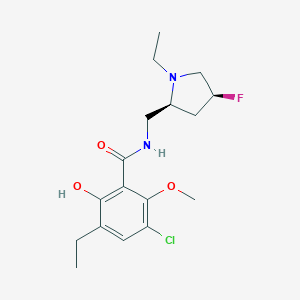

Numéro CAS |

140161-12-2 |

|---|---|

Nom du produit |

4-Fluoroeticlopride |

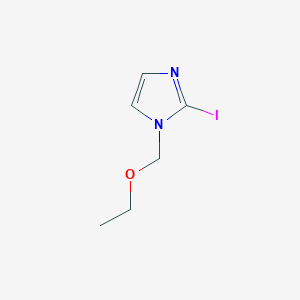

Formule moléculaire |

C17H24ClFN2O3 |

Poids moléculaire |

358.8 g/mol |

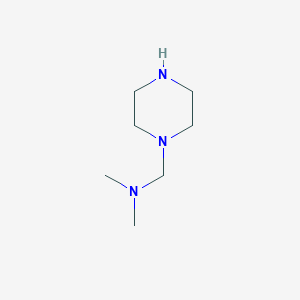

Nom IUPAC |

5-chloro-3-ethyl-N-[[(2S,4S)-1-ethyl-4-fluoropyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide |

InChI |

InChI=1S/C17H24ClFN2O3/c1-4-10-6-13(18)16(24-3)14(15(10)22)17(23)20-8-12-7-11(19)9-21(12)5-2/h6,11-12,22H,4-5,7-9H2,1-3H3,(H,20,23)/t11-,12-/m0/s1 |

Clé InChI |

YTQYESASLXVXHN-RYUDHWBXSA-N |

SMILES isomérique |

CCC1=CC(=C(C(=C1O)C(=O)NC[C@@H]2C[C@@H](CN2CC)F)OC)Cl |

SMILES |

CCC1=CC(=C(C(=C1O)C(=O)NCC2CC(CN2CC)F)OC)Cl |

SMILES canonique |

CCC1=CC(=C(C(=C1O)C(=O)NCC2CC(CN2CC)F)OC)Cl |

Autres numéros CAS |

140161-12-2 |

Synonymes |

3-chloro-5-ethyl-N-((1-ethyl-2-(4-fluoropyrrolidinyl))methyl)-6-hydroxy-2-methoxybenzamide 4-fluoroeticlopride |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6-Bromo-2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B114090.png)

![Cyclopropanecarboxylic acid, 1-[[(acetylamino)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B114125.png)

![3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B114144.png)